molecular formula C4H10ClN B123349 3-Butenylamine hydrochloride CAS No. 17875-18-2

3-Butenylamine hydrochloride

Cat. No. B123349
CAS RN: 17875-18-2
M. Wt: 107.58 g/mol
InChI Key: MKEXLMVYRUNCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comprehensive Analysis of "3-Butenylamine Hydrochloride"

3-Butenylamine hydrochloride is a chemical compound that is related to various research areas, including organic synthesis and pharmacology. Although the provided papers do not directly discuss 3-Butenylamine hydrochloride, they provide insights into similar compounds and their synthesis, reactions, and properties, which can be extrapolated to understand 3-Butenylamine hydrochloride.

Synthesis Analysis

The synthesis of related compounds, such as 1,1,1-trichloro-4,4-diethoxy-3-buten-2-one, involves acylation reactions with good yields and is used for the preparation of azoles . Another synthesis method for a similar compound, 3-butenylamine, is reported using a direct amination strategy that combines the Gabriel amine synthesis with a Mitsunobu reaction, yielding the desired product in two steps without the use of air-sensitive or potentially explosive intermediates . This information suggests that the synthesis of 3-Butenylamine hydrochloride could potentially be optimized using similar methodologies.

Molecular Structure Analysis

While the molecular structure of 3-Butenylamine hydrochloride is not directly discussed, the structure-related synthesis of 3-methyl-4-phenyl-3-butenamide and its isotopically labeled derivatives indicates the importance of molecular structure in the synthesis and labeling of compounds . The structure of 3-Butenylamine hydrochloride would likely influence its synthesis and potential for isotopic labeling as well.

Chemical Reactions Analysis

The reactions of similar compounds, such as the diazotization of 3-phenyl-1-butylamine, result in various products and show isotope-position rearrangement, highlighting the complexity of reactions involving butylamine derivatives . This suggests that 3-Butenylamine hydrochloride could also undergo diverse reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The pharmacological activity of 1-phenyl-2-butylamine hydrochloride, a compound structurally related to 3-Butenylamine hydrochloride, shows that it has vasopressor activity and central nervous system stimulant effects . This indicates that the physical and chemical properties of butylamine hydrochlorides can have significant biological effects, which could be relevant for the analysis of 3-Butenylamine hydrochloride.

Scientific Research Applications

  • Synthesis of Antidepressants and Antiepileptic Drugs : 3-Butenylamine hydrochloride plays a role in the synthesis of bupropion, an antidepressant and smoking cessation aid, as demonstrated in a one-pot synthesis suitable for educational purposes in organic chemistry (Perrine, Ross, Nervi, & Zimmerman, 2000). It is also involved in the metabolic pathways of 3,4‐dichlorophenyl‐propenoyl‐sec.‐butylamine, an antiepileptic drug, as shown by its interaction with various cytochrome P450 enzymes (Cheng, Lu, Wang, Ren, Li, Wang, Ding, Lou, & Zhang, 2018).

  • Enhancement of Diagnostic Techniques : In the context of Creutzfeldt-Jakob Disease, 3-Butenylamine hydrochloride has been used to improve ELISA titration sensitivity for detecting prion proteins, highlighting its application in diagnostic biochemistry (Mille, Debarnot, Zorzi, Moualij, Quadrio, Perret‐Liaudet, Coudreuse, Legeay, & Poncin‐Epaillard, 2012).

  • Pharmaceutical Synthesis and Modification : It's utilized in the synthesis of various pharmaceutical compounds like GABOB and carnitine hydrochloride, showcasing its versatility in drug development (Kamal, Khanna, & Krishnaji, 2007). Additionally, its role in the synthesis of arylcyclohexylamines, key structures for neuropharmacological research, is significant (Wallach, De Paoli, Adejare, & Brandt, 2014).

  • Analytical Chemistry Applications : In analytical chemistry, it's used in the preparation of NaYF4:Eu3+ nanocrystals for self-assembly and photoluminescence studies, emphasizing its utility in material science (Liang, Song, Liu, Ma, Zhang, & Zhang, 2020).

  • Chemical Reactions and Synthesis : Its role in the construction of polycyclic architectures via multicomponent reactions demonstrates its importance in advanced organic synthesis (Liu, Sun, & Yan, 2022).

  • Other Therapeutic Applications : Research on mecamylamine, a derivative of 3-methylaminoisocamphane hydrochloride, explores its potential in treating CNS disorders, further showcasing the breadth of applications in medicinal chemistry (Nickell, Grinevich, Siripurapu, Smith, & Dwoskin, 2013).

Safety And Hazards

3-Butenylamine hydrochloride is considered hazardous. It is flammable and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

3-Butenylamine hydrochloride has been used in the synthesis of 2-(3-butenylamino)-3-chloronaphthalene-1,4-dione . It has also been introduced in quasi-2D perovskites that will crosslink at the grain boundaries and between layered perovskites upon thermal annealing . These applications suggest potential future directions in the fields of organic synthesis, proteomics research, and materials science.

properties

IUPAC Name

but-3-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.ClH/c1-2-3-4-5;/h2H,1,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEXLMVYRUNCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90494277
Record name But-3-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butenylamine hydrochloride

CAS RN

17875-18-2
Record name But-3-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-3-butene hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Butenylamine hydrochloride
Reactant of Route 2
3-Butenylamine hydrochloride
Reactant of Route 3
3-Butenylamine hydrochloride
Reactant of Route 4
3-Butenylamine hydrochloride
Reactant of Route 5
3-Butenylamine hydrochloride
Reactant of Route 6
3-Butenylamine hydrochloride

Citations

For This Compound
78
Citations
FJ McCarty, PD Rosenstock, JP Paolini… - Journal of Medicinal …, 1968 - ACS Publications
Although various aralkylamines possess analgetic activity, 2 they have not foundclinical utility in the treatment of pain mainly because of low potency and undesirable effects on the …
Number of citations: 20 pubs.acs.org
DK Olsen, BE Torian, CD Morgan… - The Journal of Organic …, 1980 - ACS Publications
… The procedure for removal of the phthaloyl group from 3a toform cts-4-phenyl-3-butenylamine hydrochloride (4a) illustrates the method of preparation of compounds 4a-f. A 1.0-g (3.5 …
Number of citations: 27 pubs.acs.org
C Yu, H Zhang, P Wang, H Wang, T Li… - Advanced Optical …, 2021 - Wiley Online Library
… In this work, we introduced a crosslinkable alkene ammonium salt monomer named 3-butenylamine hydrochloride (BUACl) into PEA 2 Cs n −1 Pb n Br 3 n +1 layered perovskite to …
Number of citations: 8 onlinelibrary.wiley.com
C Mille, D Debarnot, W Zorzi, B El Moualij… - Journal of …, 2012 - Taylor & Francis
… However, coating with 3-butenylamine hydrochloride could also be suitable. … However, treatment with 3-butenylamine hydrochloride (T2) could also be suitable. Increasing analytical …
Number of citations: 2 www.tandfonline.com
C Hemmara - 2012 - sure.su.ac.th
… We expected that treatment of this dialdehyde with 3-butenylamine hydrochloride would result in first enamine formation of the first carbonyl then lactol formation of the …
Number of citations: 2 www.sure.su.ac.th
D Liang, Q Song, B Liu, H Ma, Z Zhang, Q Zhang - Optical Materials, 2020 - Elsevier
… In this work, NaYF 4 : Eu 3+ nanocrystals were prepared by hydrothermal method, and then they were decorated by 3-butenylamine hydrochloride to obtain functionalized nanocrystals. …
Number of citations: 2 www.sciencedirect.com
C Mille, D Debarnot, W Zorzi, BE Moualij, I Quadrio… - Biosensors, 2012 - mdpi.com
… The treated support by 3-butenylamine hydrochloride improves the signal detection of recombinant protein, while surface modification with the 3,7-dimethylocta-2,6-dien-1-diamine (…
Number of citations: 13 www.mdpi.com
AY Mudiyanselage, S Viamajala… - ACS Sustain …, 2014 - pstorage-acs-6854636.s3 …
… The resulting solution was added dropwise into a solution of 3-butenylamine hydrochloride (497.8, 4.64 mmol) and triethylamine (1.4 ml, 10 mmol) in dichloromethane (10 mL) over 1 h …
GW Dawson, KJ Doughty, AJ Hick, JA Pickett… - Pesticide …, 1993 - Wiley Online Library
… Then further 3-butenylamine hydrochloride (5.37 g, 0.050 mol) was added, followed by aqueous formaldehyde solution (370 g kg-', 8.4 ml, 0.1 12 mol) dropwise over 30 min. After …
Number of citations: 55 onlinelibrary.wiley.com
FE Ali, WE Bondinell, PA Dandridge… - Journal of medicinal …, 1985 - ACS Publications
… The residue was treated with etherealHC1 andrecrystallized from EtOAc-Et^O to give jV-benzyl-4,4-diphenyl-3-butenylamine hydrochloride: mp 180.5- 181.5 C. Anal. (C23H24C1N) C, , …
Number of citations: 186 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.